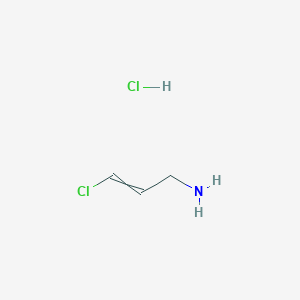
Sodium;4-(2-bromoethyl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-(2-bromoethyl)benzenesulfonic acid is a chemical compound with the molecular formula C8H8BrNaO3S and a molecular weight of 287.11 g/mol . It is known for its solubility in water and appears as a white to almost white powder or crystal . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-(2-bromoethyl)benzenesulfonic acid typically involves the bromination of ethylbenzene followed by sulfonation. The reaction conditions often include the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . The resulting bromoethylbenzene is then subjected to sulfonation using sulfuric acid or oleum to produce the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;4-(2-bromoethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 4-(2-hydroxyethyl)benzenesulfonic acid .
Wissenschaftliche Forschungsanwendungen
Sodium;4-(2-bromoethyl)benzenesulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium;4-(2-bromoethyl)benzenesulfonic acid involves its ability to participate in nucleophilic substitution reactions. The bromoethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is utilized in various chemical and biochemical applications . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium;4-(2-chloroethyl)benzenesulfonic acid
- Sodium;4-(2-iodoethyl)benzenesulfonic acid
- Sodium;4-(2-fluoroethyl)benzenesulfonic acid
Uniqueness
Sodium;4-(2-bromoethyl)benzenesulfonic acid is unique due to its specific reactivity and the properties imparted by the bromoethyl group. Compared to its chloro, iodo, and fluoro counterparts, the bromoethyl group offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C8H9BrNaO3S+ |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
sodium;4-(2-bromoethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1 |
InChI-Schlüssel |
ZFGDZMNLHTUEAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



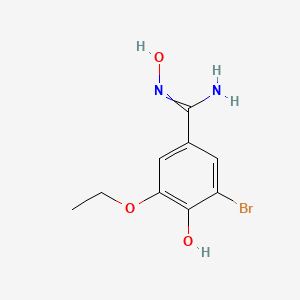
![3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)
![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
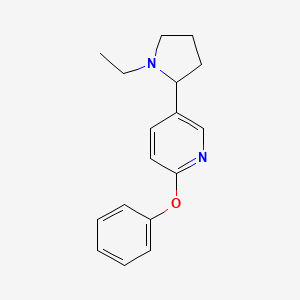
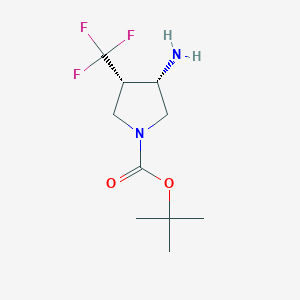

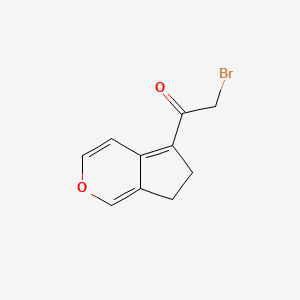
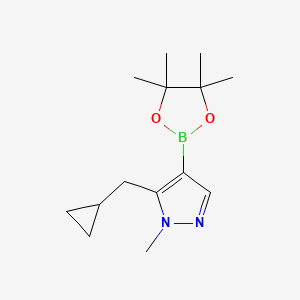
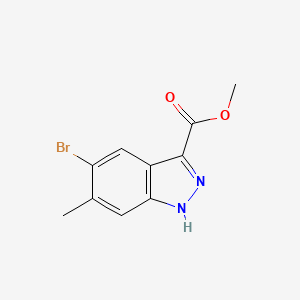
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

